molecular formula C16H17N3O4S B5463156 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No.: B5463156
M. Wt: 347.4 g/mol
InChI Key: LSMRBJRHFGOCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide, also known as Furosemide, is a potent diuretic medication that is widely used in the treatment of various medical conditions such as hypertension, edema, and congestive heart failure. The chemical structure of Furosemide consists of a sulfonamide group, a furan ring, a piperazine ring, and a thiophene ring.

Mechanism of Action

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide works by inhibiting the Na+/K+/2Cl− co-transporter in the ascending limb of the loop of Henle in the kidneys. This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis. This compound also has vasodilatory effects, which help to reduce blood pressure.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water, which helps to reduce fluid accumulation and edema. This compound also decreases the reabsorption of calcium, magnesium, and potassium ions, which can lead to electrolyte imbalances. This compound has been found to increase the secretion of prostaglandins, which can cause vasodilation and reduce blood pressure.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent diuretic, which makes it useful for studying fluid and electrolyte balance in the body. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has several limitations as well. It can cause electrolyte imbalances, which can affect the results of experiments. It can also have off-target effects, which can complicate data interpretation.

Future Directions

For N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide research include the development of new formulations, investigating its potential use in treating other medical conditions, and further elucidating its mechanism of action.

Synthesis Methods

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with ethyl 2-oxo-2-(2-furoylamino) acetate in the presence of piperazine and thionyl chloride. The reaction yields this compound, which is then purified and crystallized to obtain this compound.

Scientific Research Applications

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied for its diuretic properties and its potential therapeutic applications in various medical conditions. It has been found to be effective in reducing blood pressure, edema, and fluid accumulation in congestive heart failure patients. This compound has also been studied for its potential use in treating acute kidney injury, pulmonary edema, and liver cirrhosis.

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-14(11-17-15(21)13-4-2-10-24-13)18-5-7-19(8-6-18)16(22)12-3-1-9-23-12/h1-4,9-10H,5-8,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMRBJRHFGOCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)C2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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